1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one is an organic compound that features a pyrazole ring fused with a pyridine ring, connected to a propanone group
Vorbereitungsmethoden
The synthesis of 1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyridine Ring: The pyridine ring is often synthesized through cyclization reactions involving aldehydes and ammonia or amines.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are then coupled using cross-coupling reactions such as the Suzuki or Heck reaction.
Attachment of the Propanone Group: Finally, the propanone group is introduced through acylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, introducing different functional groups.
Condensation: The compound can participate in condensation reactions, forming larger molecules with potential biological activity.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one can be compared with similar compounds such as:
1-[2-(1H-Pyrazol-1-YL)pyridin-3-YL]propan-1-one: This compound has a similar structure but with different substitution patterns on the pyridine ring.
1-[5-(1H-Pyrazol-1-YL)pyridin-4-YL]propan-1-one: Another similar compound with variations in the position of the pyrazole ring attachment.
1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one: This compound features an imidazole ring instead of a pyrazole ring, leading to different chemical properties and biological activities.
Eigenschaften
Molekularformel |
C11H11N3O |
---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-(5-pyrazol-1-ylpyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C11H11N3O/c1-2-11(15)10-5-4-9(8-12-10)14-7-3-6-13-14/h3-8H,2H2,1H3 |
InChI-Schlüssel |
VWWUEEIVBPETIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=NC=C(C=C1)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.